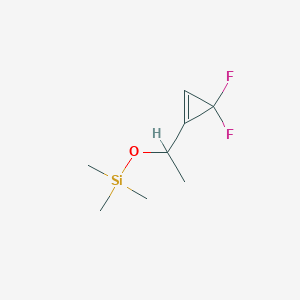

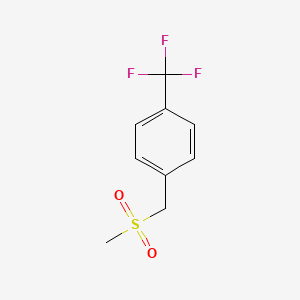

1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane” is a chemical compound with diverse scientific applications1. It has the potential for innovation and discovery1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available in the sources I found.Physical And Chemical Properties Analysis

This compound’s physical and chemical properties are not detailed in the sources I found.科研应用

Synthesis and Transformation in Organic Chemistry

- The synthesis of 3,3′-bicyclopropenyl from 1-chloro-3-trimethylsilylcyclopropene, involving debromochlorination and dimerization processes, highlights the role of similar compounds in complex organic syntheses (Lee & Chen, 1997).

- Compounds like 1-ethoxy-3-trimethylsilyl-1-propyne have been used in regioselective and stereoselective reactions with acetals, leading to various trimethylsilanes (Pornet, Rayadh, & Miginiac, 1986).

Application in Nucleophilic Synthesis

- The use of [(1-ethoxycyclopropyl)oxy]trimethylsilane for the high-yield synthesis of N-Cyclopropylanilines through a condensation reaction demonstrates its utility in nucleophilic synthesis (Yoshida et al., 2003).

Role in Solid-Phase RNA Synthesis

- Derivatives like 1, 1, 3, 3-Tetraisopropyl-3-(2-(triphenylmethoxy)ethoxy)disiloxane-1-yl group, closely related to 1-(3,3-Difluorocyclopropen-1-yl)ethoxy-trimethylsilane, have been explored as potential 5′-O-protecting groups in solid-phase RNA synthesis (Hirao et al., 1998).

Contribution to Organometallic Chemistry

- The development of novel strategies like synthesizing [difluoro(phenylseleno)methyl]-trimethylsilane, which is structurally related, for incorporation into carbonyl compounds, signifies the compound's impact in organometallic chemistry (Qin et al., 2005).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found.

未来方向

The future directions of research involving this compound are not specified in the sources I found.

性质

IUPAC Name |

1-(3,3-difluorocyclopropen-1-yl)ethoxy-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2OSi/c1-6(11-12(2,3)4)7-5-8(7,9)10/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUSLAWGLRNZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC1(F)F)O[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3,3-Difluorocycloprop-1-en-1-yl)ethoxy]trimethylsilane | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)

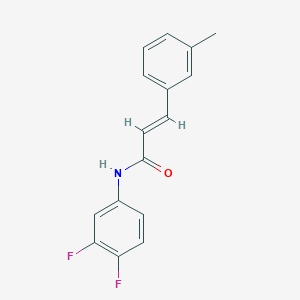

![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)

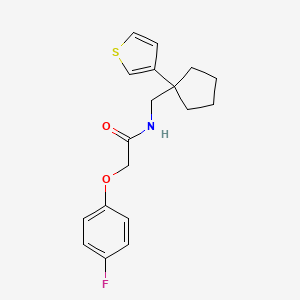

![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

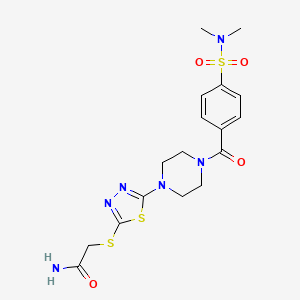

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)